四氟硼酸(4-丁氧基苯基)钾

描述

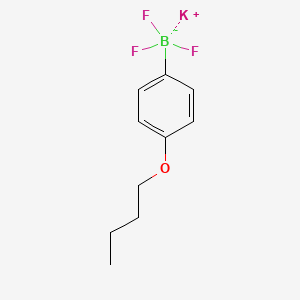

Potassium (4-butoxyphenyl)trifluoroborate is a chemical compound with the molecular formula C10H13BF3KO . It is a solid substance at room temperature .

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The synthesis of potassium trifluoroborates often employs trialkylboranes as the nucleophilic partner because they are easily accessed via hydroboration reactions of the corresponding alkenes with dialkylboranes .Molecular Structure Analysis

The molecular structure of Potassium (4-butoxyphenyl)trifluoroborate consists of a potassium ion (K+) and a (4-butoxyphenyl)trifluoroborate ion (C10H13BF3O-) . The InChI code for this compound is1S/C10H13BF3O.K/c1-2-3-8-15-10-6-4-9 (5-7-10)11 (12,13)14;/h4-7H,2-3,8H2,1H3;/q-1;+1 . Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are used in Suzuki-Miyaura cross-coupling reactions . The reaction is advantageous because the byproducts generated via the Suzuki-Miyaura cross-coupling reaction are relatively benign inorganic salts that can be removed via an aqueous wash .Physical and Chemical Properties Analysis

Potassium (4-butoxyphenyl)trifluoroborate is a solid substance at room temperature . It has a molecular weight of 256.12 . The compound is stable in an inert atmosphere and at room temperature .科学研究应用

四氟硼酸(4-丁氧基苯基)钾应用的综合分析

铃木交叉偶联反应: 四氟硼酸(4-丁氧基苯基)钾被广泛用作金属催化交叉偶联反应,尤其是铃木反应中的亲核偶联配体。 这些反应由铜、铑、镍或钯等催化剂促进 .

在质子条件下的稳定性: 与硼酸和硼酸酯不同,四氟硼酸(4-丁氧基苯基)钾在潮湿和暴露于空气中的条件下具有非凡的稳定性,使其适用于需要强氧化条件的反应 .

C-C 键形成: 该化合物用于通过在催化剂存在下或在热条件下与芳基卤化物反应来构建 C-C 键 .

蛋白质组学研究: 它作为蛋白质组学研究应用的专业产品,其稳定性和反应性是有益的 .

材料科学: 该化合物的性质在材料科学研究中具有优势,在材料科学研究中需要稳定且反应性的有机硼化合物 .

生命科学研究: 在生命科学研究中,其应用范围涵盖细胞生物学、基因组学、蛋白质组学和其他领域,因为它具有通用的化学性质 .

化学合成: 它也应用于各种化学合成过程中,这些过程受益于其稳定性和反应性特性 .

SpringerLink MilliporeSigma MilliporeSigma MilliporeSigma Santa Cruz Biotechnology VWR

作用机制

The ability to incorporate alkyl groups selectively and conveniently into molecular substructures at a late stage is of critical strategic value in complex molecule synthesis . Potassium alkyltrifluoroborates have emerged as exceptional reagents for difficult alkyl transfers . This class of organoboron reagents offers a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .

安全和危害

Potassium (4-butoxyphenyl)trifluoroborate is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

未来方向

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are expected to find increasing use in the synthesis of complex molecules due to their stability and reactivity . The development of new synthetic methods using these reagents is an active area of research .

属性

IUPAC Name |

potassium;(4-butoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3O.K/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14;/h4-7H,2-3,8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVIEKRZQJRPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660119 | |

| Record name | Potassium (4-butoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-61-9 | |

| Record name | Potassium (4-butoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B1387846.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1387857.png)

![4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1387864.png)